Undecylenoyl glycine
Description
Contextualization of Undecylenoyl Glycine (B1666218) within the Lipoamino Acid Research Landscape
Undecylenoyl glycine is classified as a lipoamino acid, a class of molecules synthesized by combining a fatty acid with an amino acid. seppic.commyrevea.com Specifically, it is the acylation product of undecylenic acid (a fatty acid) and glycine (an amino acid). atamanchemicals.comcir-safety.org This structure gives the molecule amphiphilic properties, meaning it has both a lipophilic (oil-loving) fatty acid tail and a hydrophilic (water-loving) amino acid head. This dual nature makes it an effective surfactant, capable of reducing the surface tension between two liquids, such as oil and water. atamanchemicals.comcosmileeurope.eu
The structure of this compound is noted to be similar to that of natural lipoamino acids, such as lipoproteins, found in biological systems. atamanchemicals.com Research into lipoamino acids as a group focuses on their wide spectrum of biological activities and physicochemical properties. seppic.com They are investigated for their potential as active ingredients in various formulations due to their mimicry of natural substances. seppic.com Glycine, the amino acid component, is the simplest amino acid and uniquely lacks a chiral carbon. atamanchemicals.com The broader family of lipoamino acids includes numerous other compounds created by combining different fatty acids and amino acids, such as Capryloyl Glycine and Undecylenoyl Phenylalanine, each with distinct properties under research. cir-safety.orgsmolecule.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-(undec-10-enoylamino)acetic acid | ferwer.com |
| CAS Number | 54301-26-7 | microbialtec.com |
| Molecular Formula | C13H23NO3 | microbialtec.com |
| Molecular Weight | 241.33 g/mol | smolecule.commicrobialtec.com |
| Appearance | White to pinkish-beige powder | atamanchemicals.commicrobialtec.comtiiips.com |
| Solubility | Poorly soluble in water; soluble in ethanol, ethylene (B1197577) glycol, and in water at elevated temperature and pH > 7.0 | atamanchemicals.commicrobialtec.comtiiips.com |
Historical Evolution of Research on this compound and its Derivatives
The scientific exploration of N-acyl amino acids, the class to which this compound belongs, has evolved over several decades. Initial research into related compounds laid the groundwork for understanding their potential applications. A key focus of early investigation was their antimicrobial and surfactant properties. The timeline below highlights significant milestones in the research and documentation of this compound and its chemical relatives.
Table 2: Key Research and Documentation Milestones
| Year | Milestone | Significance | Source |
|---|---|---|---|
| 1999 | A patent application (WO1999045899A1) is filed describing compositions with this compound and octanoyl glycine. | Demonstrates early research into the synergistic antimicrobial activity of lipoamino acid combinations for cosmetic applications, particularly for anti-dandruff treatments and restoring the skin's acid mantle. | google.com |
| 2013 | The Cosmetic Ingredient Review (CIR) Expert Panel reviews the safety of amino acid alkyl amides, including this compound. | Represents a comprehensive review of the available scientific literature and data, concluding the ingredients are safe for use in cosmetics when formulated to be non-irritating. | cir-safety.org |
| 2015 | A patent application is published for microemulsions containing this compound, N-capryloyl glycine, and phenoxyethanol. | Highlights ongoing research into advanced formulation technology, using lipoamino acids to create stable, broad-spectrum antimicrobial preservative systems for personal care products. | googleapis.com |
Significance of this compound in Contemporary Biomedical and Biotechnological Research
In modern research, this compound is studied for its multifaceted biological activities and its utility in various technological applications. Its significance stems from its ability to interact with biological systems, particularly the skin's microenvironment, and its functional role in complex formulations.
Biomedical Research: The primary focus of biomedical research on this compound is its application in dermatology. Scientific studies investigate its efficacy as an antimicrobial agent with a broad spectrum of activity against various microorganisms. cosmileeurope.eumicrobialtec.com Research has shown its potential to inhibit the growth of bacteria associated with acne, such as Propionibacterium acnes, and the yeast Malassezia ovale (also known as Pityrosporum ovale), which is linked to dandruff. atamanchemicals.comcovalo.com
Another significant area of investigation is its role in sebum regulation. Studies suggest that this compound may inhibit the enzyme 5-alpha reductase, which is involved in the production of sebum. atamanchemicals.comcovalo.com This line of research is pertinent to understanding potential interventions for conditions like seborrheic dermatitis and acne. cosmileeurope.eu By helping to control the proliferation of specific microbes and regulate sebum, the compound is studied for its ability to help maintain a balanced skin microbiome. myrevea.comatamanchemicals.com
Biotechnological Research: From a biotechnological perspective, this compound is significant as a functional ingredient derived from renewable resources. ferwer.comanr.fr Its synthesis from glycine and undecylenic acid (which can be sourced from castor oil) aligns with the principles of green chemistry. ferwer.com Research in formulation science explores its use as a surfactant and co-emulsifier in creating stable product bases. atamanchemicals.comcosmileeurope.eu
Furthermore, its antimicrobial properties are harnessed in the development of preservative systems. Research investigates its use as a component that can boost the effectiveness of conventional preservatives, allowing for a reduction in their concentration within a formulation. seppic.com The development of novel delivery systems, such as microemulsions containing this compound, represents an active area of biotechnological research aimed at enhancing the stability and performance of antimicrobial ingredients in personal care products. googleapis.com
Table 3: Investigated Applications of this compound in Research
| Area of Investigation | Targeted Action / Microorganism | Field of Research | Source |
|---|---|---|---|
| Antimicrobial Activity | Inhibition of bacteria and fungi, including P. acnes and M. ovale. | Biomedical / Dermatology | microbialtec.comcovalo.com |
| Sebum Regulation | Inhibition of the 5-alpha reductase enzyme. | Biomedical / Endocrinology | atamanchemicals.comcovalo.com |
| Skin Microbiome Balance | Control of undesirable flora responsible for odor and skin conditions. | Biomedical / Microbiology | myrevea.comatamanchemicals.com |
| Surfactant & Cleansing Agent | Reduction of surface tension in formulations. | Biotechnology / Formulation Science | atamanchemicals.comcosmileeurope.eu |
| Preservative System Enhancement | Boosting the efficacy of antimicrobial systems in cosmetic and pharmaceutical products. | Biotechnology / Industrial Microbiology | seppic.com |
Compound Names Mentioned in this Article
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(undec-10-enoylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-2-3-4-5-6-7-8-9-10-12(15)14-11-13(16)17/h2H,1,3-11H2,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROLMAVYZOMHRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30202671 | |
| Record name | Undecylenoyl glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30202671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54301-26-7 | |
| Record name | Lipacide UG | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54301-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Undecylenoyl glycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054301267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Undecylenoyl glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30202671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (undec-10-enoylamino)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.587 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | UNDECYLENOYL GLYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D20464K2J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies and Chemical Derivation of Undecylenoyl Glycine
Acylation Reactions for Undecylenoyl Glycine (B1666218) Synthesis
The core of undecylenoyl glycine synthesis lies in the acylation of glycine. This process involves the introduction of an undecylenoyl group, derived from undecylenic acid, onto the nitrogen atom of the glycine molecule. The most common method to achieve this is through the reaction of glycine with an activated form of undecylenic acid, typically undecylenoyl chloride. nih.govatamanchemicals.com This reaction is a form of N-acylation and is fundamental to the production of a wide range of N-acyl amino acids. researchgate.net
The prevalent mechanism for the synthesis of this compound is the Schotten-Baumann reaction. testbook.comvedantu.com This reaction is a well-established method for the acylation of amines using acid chlorides in the presence of a base. testbook.combyjus.com The mechanism can be described in the following steps:
Nucleophilic Attack: The reaction commences with the nucleophilic attack of the amino group of glycine on the electrophilic carbonyl carbon of undecylenoyl chloride. The lone pair of electrons on the nitrogen atom initiates the formation of a carbon-nitrogen bond, leading to a tetrahedral intermediate. vedantu.comjk-sci.com
Intermediate Formation: In this intermediate state, the oxygen atom of the carbonyl group carries a negative charge, and the nitrogen atom of the glycine moiety bears a positive charge.
Role of the Base: A base, typically aqueous sodium hydroxide, plays a crucial dual role. byjus.compw.live Firstly, it deprotonates the positively charged nitrogen atom, neutralizing the intermediate. Secondly, it neutralizes the hydrochloric acid (HCl) that is eliminated as a byproduct during the reaction. testbook.combyjus.com This prevents the protonation of the unreacted glycine or the final amide product, which would otherwise render them unreactive. byjus.com
Product Formation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. This results in the formation of the stable amide bond, yielding this compound. testbook.com
The reaction is typically carried out in a two-phase solvent system, consisting of water and an organic solvent, to dissolve the reactants effectively. testbook.com
The efficiency and outcome of the this compound synthesis are highly dependent on several reaction parameters. Careful optimization of these factors is critical to maximize the yield and ensure the purity of the final product.
pH: The pH of the reaction medium is a critical parameter. The Schotten-Baumann reaction is performed under alkaline conditions. smolecule.com Research indicates that a pH range of 8 to 10 is often optimal for the acylation of glycine. smolecule.com In this range, the amino group of glycine is sufficiently deprotonated to act as an effective nucleophile, while the carboxylic acid group remains in its salt form, which can influence solubility. Maintaining a basic pH is also essential to neutralize the HCl byproduct. byjus.compw.live For similar N-acyl amino acid syntheses, slightly basic pH values, such as 7.5 to 8.5, have been reported to give the best yields and highest initial reaction velocities. researchgate.net
Temperature: Temperature is another key factor influencing the reaction rate and selectivity. The synthesis of this compound typically involves heating. smolecule.com Temperatures around 80°C have been cited for this type of acylation. smolecule.com However, excessively high temperatures should be avoided as they can promote side reactions or degradation of the product, potentially impacting the final purity. microbialtec.com In some enzymatic syntheses of related compounds, temperatures are carefully controlled, for instance at 37°C or 50°C, to maintain enzyme stability and activity. researchgate.netnih.gov
The following interactive table summarizes the general influence of these parameters on the synthesis of N-acyl amino acids, which is applicable to this compound.
| Parameter | Typical Range | Effect on Yield and Purity |
| pH | 8.0 - 10.0 | Optimal: Balances nucleophilicity of glycine and neutralization of HCl byproduct. Too Low: Incomplete reaction due to protonation of the amine. Too High: Potential for hydrolysis of the acyl chloride or product. |
| Temperature | 60°C - 90°C | Optimal: Increases reaction rate. Too High: Can lead to product degradation and formation of impurities. Too Low: Slow reaction kinetics, leading to long reaction times and potentially incomplete conversion. |
| Base | NaOH, KOH | Acts as a catalyst and neutralizes the acid byproduct. The choice and concentration can affect the reaction rate and ease of purification. |
| Solvent | Water/Organic Biphasic System | Facilitates the dissolution of both the water-soluble glycine and the oil-soluble undecylenoyl chloride, promoting contact between reactants. |
Mechanistic Investigations of Glycine Acylation
Precursor Chemistry and the Role of Undecylenic Acid
Undecylenic acid (10-undecenoic acid) is the key fatty acid precursor for the synthesis of this compound. arkema.com It is a bifunctional molecule, possessing both a terminal double bond and a carboxylic acid group. wikipedia.org This unique structure makes it a valuable building block in chemical synthesis. vizagchemical.com
Undecylenic acid is primarily derived from a renewable resource: castor oil. wikipedia.orgresearchgate.net The industrial production process involves the pyrolysis (cracking) of ricinoleic acid, the main component of castor oil, at high temperatures (500–600 °C) in the presence of steam. wikipedia.org This process yields undecylenic acid and heptanal. The acid is then purified, often through distillation, to achieve the high purity required for subsequent chemical reactions. vizagchemical.comgoogle.com The carboxylic acid functional group of undecylenic acid is then activated, typically by converting it to the more reactive undecylenoyl chloride using a chlorinating agent like thionyl chloride, before it is reacted with glycine. researchgate.net
Scalable and Sustainable Synthesis Pathways for this compound Production
While the Schotten-Baumann reaction is a robust and scalable method for industrial production, there is a growing interest in developing more sustainable and environmentally friendly "green" synthesis pathways. researchgate.netscirp.org These alternative routes aim to reduce the use of hazardous chemicals, minimize waste, and utilize renewable resources more efficiently.
Enzymatic and Biocatalytic Synthesis:
A promising green alternative is the use of enzymes as biocatalysts. nih.govtandfonline.com Enzymes like lipases and aminoacylases can catalyze the formation of the amide bond between undecylenic acid and glycine under milder reaction conditions. tandfonline.comd-nb.inforesearchgate.net This approach offers several advantages:
Mild Conditions: Enzymatic reactions typically occur in aqueous media at moderate temperatures and pH, reducing energy consumption and the need for harsh chemicals. chemrxiv.org
High Selectivity: Enzymes often exhibit high chemo-, regio-, and stereoselectivity, leading to purer products with fewer byproducts. chemrxiv.org
Sustainability: The catalysts are biodegradable, and the processes can be designed to use renewable feedstocks directly. nih.govscirp.org
For instance, research has shown the successful synthesis of various N-acyl amino acids using enzymes like acylase I from pig kidney or recombinant aminoacylases. researchgate.netnih.gov These enzymes can facilitate the acylation of amino acids with fatty acids of varying chain lengths. nih.gov Another approach involves using oils like coconut oil directly as the acylation reagent, bypassing the need to first isolate and then activate the fatty acids with toxic chlorinating agents. scirp.org
Fermentation:
Fermentation is another sustainable pathway being explored for the production of N-acyl amino acids. researchgate.net This involves engineering microorganisms, such as Bacillus subtilis, to produce these compounds directly from simple, renewable feedstocks like cellulosic materials. arkema.com While this technology is still developing, it holds significant potential for large-scale, cost-effective, and environmentally benign production. researchgate.net
The following data table provides a comparative overview of the different synthesis pathways for N-acyl amino acids like this compound.
| Synthesis Pathway | Precursors | Catalyst/Reagent | Conditions | Advantages | Disadvantages |
| Chemical Synthesis (Schotten-Baumann) | Undecylenoyl chloride, Glycine | Inorganic Base (e.g., NaOH) | Alkaline pH (8-10), Elevated Temperature (e.g., 80°C) | High yield, Scalable, Well-established | Use of hazardous acyl chlorides, Formation of salt waste, Harsher conditions |
| Enzymatic Synthesis (Biocatalysis) | Undecylenic acid, Glycine | Lipase or Aminoacylase | Aqueous medium, Mild pH and Temperature | Green and sustainable, High selectivity, Fewer byproducts, Milder conditions | Lower yield in some cases, Enzyme cost and stability can be a factor |
| Direct Amidation from Oil | Vegetable Oil (e.g., Coconut Oil), Glycine | Base (e.g., Sodium methoxide) | Elevated Temperature | Uses renewable feedstock directly, Simpler process | Product is a mixture of N-acyl glycines, Requires purification |
| Fermentation | Sugars, Cellulosic biomass | Engineered Microorganisms | Standard fermentation conditions | Highly sustainable, Potentially low cost at scale, Uses waste streams | Technology not yet mature, Lower yields currently, Complex downstream processing |
Molecular and Cellular Mechanisms of Action of Undecylenoyl Glycine
Antimicrobial Action Pathways
Undecylenoyl glycine (B1666218) functions as a broad-spectrum antimicrobial agent, helping to control the growth of various microorganisms, including bacteria and fungi. cosmileeurope.eugoogle.com Its activity is crucial for managing the proliferation of microbes responsible for common skin and hair issues. atamanchemicals.com
Antifungal Efficacy against Eukaryotic Microorganisms (e.g., Malassezia yeasts, Pityrosporum ovale, Candida albicans)The compound is also a potent antifungal agent.atamanchemicals.comIt is effective against various yeasts, including those from the genus Malassezia, which are associated with dandruff and seborrhoeic dermatitis.smolecule.comiranjd.irSpecifically, undecylenoyl glycine is known to inhibit Pityrosporum ovale (also known as Malassezia furfur), a key microorganism responsible for dandruff.atamanchemicals.comgoogle.comcmstudioplus.comgoogle.comgoogle.comThis action helps in purifying the scalp and reducing dandruff.cmstudioplus.comIts antifungal spectrum also includes activity against Candida albicans.google.comgoogle.comResearch has established specific minimum inhibitory concentrations (MIC) required to suppress the growth of these yeasts.
Minimum Inhibitory Concentration (MIC) of this compound Against Select Fungi
| Microorganism | MIC (as active matter) | Environmental Condition | Source |
|---|---|---|---|
| Pityrosporum ovale (Malassezia furfur) | 0.01% | pH 5 | jumpseller.com |
| Malassezia furfur MTCC 1374 | 400 ppm | Neutral pH | google.comgoogle.com |
| Candida albicans ATCC 10231 | 300 ppm | Neutral pH | google.comgoogle.com |
Cellular Membrane Interactions and Disruption by Undecylenoyl GlycineThe antimicrobial action of this compound is linked to its properties as a surfactant.cosmileeurope.euSurfactants, due to their molecular structure, can reduce the surface tension of liquids, enabling them to interact with the interfaces between different substances, such as the lipid membranes of microbial cells.cosmileeurope.euthis compound is an amphiphilic compound, meaning it has both water-soluble (hydrophilic) and oil-soluble (lipophilic) components.smolecule.comThis dual nature facilitates its interaction with the lipid bilayers of cellular membranes. While the precise mechanism is not fully detailed in the provided sources, the action of similar lipoamino acids involves creating membrane disruption.cosmeticsbusiness.comThis interaction can interfere with the cell's integrity and osmotic balance, ultimately inhibiting microbial growth.cosmeticsbusiness.com
Sebum Regulation Mechanisms
Beyond its antimicrobial functions, this compound plays a role in regulating the skin's physiological processes, particularly those related to sebum production. cosmileeurope.euincibeauty.com This anti-sebum effect is a key component of its utility in managing oily and acne-prone skin. atamanchemicals.commade-in-china.com
Modulation of 5-alpha Reductase Enzyme ActivityThe primary mechanism for the sebum-regulating effect of this compound is its ability to inhibit the activity of the 5-alpha reductase enzyme.atamanchemicals.comknowde.comcmstudioplus.comrxweb-prd.comThis enzyme is responsible for converting the hormone testosterone (B1683101) into dihydrotestosterone (B1667394) (DHT), a more potent androgen that significantly stimulates sebum production in the sebaceous glands.nih.govwikipedia.orgBy modulating the action of 5-alpha reductase, this compound helps to control and reduce the amount of sebum produced, thereby addressing a key factor in the development of seborrhea and acne.atamanchemicals.comgoogle.comrxweb-prd.comIn-vitro studies have quantified this inhibitory effect.
In-Vitro Inhibition of 5-alpha Reductase by this compound
| Test Concentration | % 5α-reductase Inhibitory Activity | Source |
|---|---|---|
| Test 1 | -33% | jumpseller.com |
| Test 2 | -64% | jumpseller.com |
Impact on Sebaceous Gland Secretory Function
This compound exerts a significant regulatory influence on the function of sebaceous glands, primarily through its targeted biochemical interactions. The compound is recognized for its ability to control and limit sebum production, a key factor in the pathophysiology of acne-prone and oily skin. seppic.comsmolecule.comcosmileeurope.eumade-in-china.com This anti-sebum and anti-seborrheic activity stems from its capacity to inhibit the enzyme 5-alpha reductase. atamanchemicals.comulprospector.comcmstudioplus.comgoogle.com This enzyme is responsible for converting testosterone into dihydrotestosterone (DHT), a potent androgen that stimulates sebocyte proliferation and sebum synthesis. nih.gov By inhibiting 5-alpha reductase, this compound effectively helps to control sebum secretion. google.comjumpseller.com
This mechanism contributes to its efficacy as a regulator for oily skin and in the management of conditions like seborrheic dermatitis. atamanchemicals.comseppic.com Furthermore, this compound helps to limit the proliferation of microorganisms implicated in skin and scalp issues, such as Propionibacterium acnes (now known as Cutibacterium acnes), a bacterium closely associated with acne vulgaris. seppic.comsmolecule.comchemicalbook.in Its ability to reduce sebum creates a less favorable environment for these microbes to thrive, thus helping to prevent and reduce acne breakouts. made-in-china.com
Restoration of Skin Acid Mantle Homeostasis
This compound plays a crucial dermo-protective role by helping to restore and maintain the skin's acid mantle. seppic.comatamanchemicals.comulprospector.comcmstudioplus.comgoogle.com The acid mantle is a thin, slightly acidic film on the surface of the skin that acts as a primary barrier against the proliferation of pathogenic bacteria and other external aggressors. A disruption in this mantle, leading to a more alkaline pH, can compromise the skin's natural ecosystem and encourage the growth of harmful germs. atamanchemicals.comgoogle.com
The compound functions as a skin acidifying agent, actively contributing to the restoration of the skin's physiological pH. jumpseller.comchemicalbook.in Research findings indicate that this compound is significantly more effective in this role than lactic acid, a commonly used agent for pH regulation in dermatological preparations. google.com By maintaining the acidic environment, it protects the skin from irritation and helps to control the undesirable flora responsible for various skin problems. atamanchemicals.comspecialchem.comknowde.com This action is fundamental to preserving skin homeostasis and integrity. cosmeticsandtoiletries.com
Role as a Glycine Biovector in Cutaneous Metabolism
This compound is classified as a glycine biovector, a lipoaminoacid specifically designed to deliver the amino acid glycine to the skin. atamanchemicals.comulprospector.comjumpseller.com It is synthesized through the acylation of glycine with undecylenic acid, a fatty acid. jumpseller.comcir-safety.org This process grafts the hydrophilic glycine component onto the lipophilic undecylenic acid chain, resulting in an amphiphilic molecule with a structure similar to natural lipoaminoacids found in living organisms. smolecule.comatamanchemicals.comjumpseller.com
The primary function of this biovector is to leverage the metabolic importance of glycine for the skin. Glycine is the simplest amino acid and a fundamental component of key dermal proteins, most notably collagen. atamanchemicals.comhkvitals.comfitness-world-nutrition.com Collagen is responsible for the skin's firmness and elasticity, and glycine constitutes about one-third of its amino acid composition, which is critical for its triple-helix structure. hkvitals.comnews-medical.net
Upon potential penetration into the skin, it is theorized that amidases can metabolize this compound, releasing glycine and undecylenic acid. cir-safety.org The released glycine can then be utilized by skin cells in various metabolic processes, including the synthesis of structural proteins. atamanchemicals.comjumpseller.com This targeted delivery of glycine supports skin moisturization and the biosynthesis of important physiological substances, thereby playing an important role in skin cell metabolism. atamanchemicals.com
Table of Mentioned Compounds
Biological Activity and Efficacy Studies of Undecylenoyl Glycine
In Vitro Antimicrobial Efficacy Investigations
The antimicrobial properties of undecylenoyl glycine (B1666218) have been substantiated through various in vitro studies, which are crucial for understanding its mechanism of action and spectrum of activity.
Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's potency, representing the lowest concentration that prevents visible growth of a microorganism. Studies have indicated that undecylenoyl glycine exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. atamanchemicals.com While specific MIC values are often proprietary and part of broader preservative blend studies, the literature suggests that its effectiveness is a key reason for its inclusion in cosmetic and pharmaceutical formulations. google.comgoogle.com For instance, patent literature describes preservative compositions containing this compound derivatives that show synergistic antimicrobial effects at lower concentrations than the individual components. google.comgoogle.com
The antifungal activity of undecylenic acid, a precursor to this compound, has been evaluated against Candida albicans, a common fungal pathogen. researchgate.net Research has shown that undecylenic acid can inhibit the growth of C. albicans, and this inhibitory action is a critical factor in its use for skin fungal infections. researchgate.net The glycine component, on its own, has also demonstrated antimicrobial properties, particularly by inhibiting the growth of various bacteria, including Helicobacter pylori. nih.gov It is suggested that an excess of glycine can inhibit bacterial cell wall synthesis. nih.gov
Table 1: Antimicrobial Spectrum of this compound and its Precursors
| Microorganism Type | Activity Noted | Compound Component |
|---|---|---|
| Gram-positive bacteria | Inhibitory | This compound |
| Gram-negative bacteria | Inhibitory | This compound |
| Candida albicans | Inhibitory | Undecylenic Acid |
| Helicobacter pylori | Inhibitory | Glycine |
Time-kill kinetic assays provide insights into the bactericidal or bacteriostatic nature of an antimicrobial agent over time. While specific time-kill studies focusing solely on this compound are not extensively detailed in publicly available literature, the concept is a standard method for evaluating antimicrobial efficacy. researchgate.netnih.gov For glycine, time-kill curve experiments have demonstrated a significant, time-dependent bactericidal effect against Helicobacter pylori. nih.gov The study showed a notable decrease in colony-forming units (CFUs) over 48 hours, with the effect being more rapid at higher concentrations. nih.gov The combination of this compound with other agents in preservative systems is designed to provide rapid and broad-spectrum antimicrobial action, which is essential for personal care product preservation. ulprospector.com
Microbial biofilms are structured communities of microorganisms that adhere to surfaces and are notoriously difficult to eradicate. The ability of an agent to inhibit biofilm formation is a significant advantage. Undecylenic acid has been shown to effectively inhibit the biofilm formation of Candida albicans. researchgate.net It achieves this by preventing the morphological transition from yeast to the filamentous hyphal form, which is a crucial step in biofilm development. researchgate.net Furthermore, studies on glycine powders have demonstrated their effectiveness in removing bacterial biofilms from surfaces like titanium, suggesting a physical disruption mechanism. nih.gov This anti-biofilm activity is particularly relevant for conditions like acne and dandruff, where microbial biofilms can play a role.
Time-Kill Kinetic Studies against Pathogenic Microorganisms
Clinical Efficacy Studies in Dermatological Conditions
The in vitro antimicrobial properties of this compound translate into tangible benefits in the management of common dermatological conditions.
Dandruff and seborrheic dermatitis are common scalp conditions associated with the overgrowth of Malassezia yeasts (formerly Pityrosporum ovale) and inflammation. atamanchemicals.comnih.gov this compound is a recognized anti-dandruff agent. cosmileeurope.euspecialchem.com Its efficacy stems from its ability to inhibit the proliferation of Malassezia and to reduce sebum production by inhibiting the enzyme 5-alpha reductase. atamanchemicals.com
An in-vivo study involving 10 volunteers with dandruff demonstrated the anti-dandruff efficacy of a product containing this compound. specialchem.com After 28 days of treatment, the following results were observed:
A significant 55% reduction in the weight of scales. specialchem.com
A notable decrease in scales and dandruff as observed by a dermatologist. specialchem.com
70% of the volunteers reported an improvement in their scalp condition. specialchem.com
Table 2: Summary of In-Vivo Anti-Dandruff Study Results
| Parameter | Result |
|---|---|
| Reduction in Scale Weight | 55% |
| Dermatologist's Clinical Assessment | Tremendous decrease in scales & dandruff |
| Volunteer Self-Assessment | 70% noticed an improvement |
These findings underscore the clinical utility of this compound in managing dandruff and seborrheic dermatitis by addressing the key causative factors. atamanchemicals.comcosmileeurope.euknowde.comspecialchem.com
Control of Odor-Causing Microflora in Dermal Applications
This compound is effective in controlling the proliferation of microorganisms responsible for body odor. atamanchemicals.comjumpseller.com Its antimicrobial properties help to reduce or mask unpleasant body odors, making it a common ingredient in deodorant formulations. atamanchemicals.comspecialchem.com Studies have shown that it can provide deodorant efficacy for up to 24 hours. atamanchemicals.comleipziger-messe.de
Research indicates that this compound significantly reduces the intensity of perspiration odor. jumpseller.comleipziger-messe.de One in-vivo study involving 23 participants with strong perspiration odor compared a formula with 1% this compound to a placebo and a formula containing 0.3% triclosan. The results, assessed 24 hours after application, showed that the this compound formula decreased odor intensity by 21% and increased the hedonic value of the odor by 15%. jumpseller.com
The compound's efficacy stems from its activity against specific bacteria associated with body odor. rxweb-prd.comscribd.com Minimum Inhibitory Concentration (MIC) studies have demonstrated its effectiveness against various odor-causing bacteria. leipziger-messe.derxweb-prd.comscribd.com
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Odor-Causing Bacteria
| Germs Tested | MIC |
|---|---|
| Staphylococcus epidermidis | 0.05% |
| Staphylococcus haemolyticus | 0.025% |
| Micrococcus luteus | 0.001% |
This table presents the minimum inhibitory concentration of this compound against specific bacteria known to cause body odor. leipziger-messe.derxweb-prd.comscribd.com
Impact on the Skin Microbiome
The skin microbiome is a complex ecosystem of microorganisms that plays a crucial role in skin health. nih.govnih.gov Imbalances in this microbial community, known as dysbiosis, are associated with various skin conditions. nih.govmdpi.com
This compound contributes to maintaining the balance of the skin's microbiome. myrevea.com It helps to regulate the skin's environment and restore the skin's acid mantle, which is essential for healthy skin. atamanchemicals.comgoogle.com By controlling the proliferation of certain microbes, it helps to preserve the natural, individual balance of the skin's microbiota. atamanchemicals.comnih.gov
This compound exhibits selective antimicrobial activity, targeting pathogenic microorganisms while being gentle on the skin. atamanchemicals.commicrobialtec.com It has been shown to be effective against a broad spectrum of bacteria and fungi, including those implicated in acne and dandruff. atamanchemicals.comsmolecule.com For instance, it is active against Propionibacterium acnes, a bacterium associated with acne, and Malassezia yeasts, which are linked to dandruff. smolecule.comknowde.com Its structure, similar to natural lipoamino acids, allows it to be used as an active ingredient in cosmetic formulations designed to purify the skin without causing significant irritation. atamanchemicals.comsmolecule.com
Studies on Maintaining Skin Microbiome Balance
Anti-Inflammatory and Soothing Properties
This compound possesses anti-inflammatory and soothing properties, making it beneficial for sensitive and irritated skin. aogubio.comdatahorizzonresearch.com It helps to reduce skin inflammation and irritation, providing comfort and protection. aogubio.comsblcomp.com These properties make it a suitable ingredient for skincare products aimed at calming the skin and for complementary use in managing acne-prone skin. google.comdatahorizzonresearch.com
The glycine component of the molecule is known for its anti-inflammatory effects. netmeds.com Glycine can help to alleviate conditions characterized by chronic inflammation. netmeds.com The compound as a whole is used in products designed to soothe the skin and reduce redness. microbialtec.comaogubio.com
Contribution to Dermal Protein Synthesis and Skin Barrier Function (via Glycine moiety)
The glycine portion of this compound plays a role in dermal protein synthesis and strengthening the skin's barrier function. netmeds.comcollagenx.com.au Glycine is a fundamental building block of proteins, including collagen, which is vital for skin structure and elasticity. collagenx.com.augulhanemedj.org
Topical application of glycine can enhance the skin's barrier, making it firmer and aiding in repair and regeneration. netmeds.com It helps to improve moisture retention, which in turn can minimize the appearance of fine lines and wrinkles. By supporting collagen synthesis, glycine contributes to maintaining skin's youthfulness and resilience against environmental stressors. collagenx.com.aubedaskin.com A healthy skin barrier is crucial for protecting against environmental damage and reducing transepidermal water loss. bedaskin.com
Formulation Science and Delivery Systems for Undecylenoyl Glycine
Amphiphilic Characteristics and Surfactant Properties in Product Design
Undecylenoyl glycine (B1666218) is classified as an amphiphilic compound, possessing both a lipophilic (oil-soluble) undecylenoyl tail and a hydrophilic (water-soluble) glycine head. smolecule.com This dual nature is fundamental to its role as a surfactant in cosmetic and personal care products. atamanchemicals.comcosmileeurope.eu As a surfactant, it reduces the surface tension between different phases, such as oil and water, facilitating their mixing and ensuring the homogeneous distribution of the product during application. atamanchemicals.comcosmileeurope.eu
Its surfactant properties are leveraged in a variety of cleansing products, including shampoos and facial cleansers, where it helps to remove dirt and oil from the skin and hair. cosmileeurope.eu The lipophilic portion of the molecule interacts with oily substances, while the hydrophilic portion allows for these substances to be washed away with water. This cleansing action is achieved while being gentle on the skin. atamanchemicals.commicrobialtec.com
The amphiphilic nature of undecylenoyl glycine also contributes to its function as a co-emulsifier in some formulations, helping to stabilize oil-in-water or water-in-oil emulsions. This is particularly valuable in creating stable creams and lotions with desirable textures.
Stability Profiles and Compatibility with Other Formulation Components
The stability of this compound is a critical factor in its successful incorporation into formulations. It is typically supplied as a white powder and is known to be stable under normal storage conditions, kept in a dry, cool, and well-ventilated area away from direct sunlight. atamanchemicals.com However, its solubility and efficacy can be pH-dependent. It exhibits better solubility in water at a pH greater than 7.0, especially with heating. atamanchemicals.com Its antimicrobial effectiveness is reportedly higher in its carboxylic acid form, which is more prevalent at acidic pH levels. google.com This is a significant consideration for formulators, as the pH of the final product will influence the performance of the this compound.
In terms of compatibility, this compound is generally compatible with a wide range of cosmetic ingredients. specialchem.com It is often used in combination with other surfactants, emollients, and active ingredients without causing instability. google.com However, as with any raw material, formulators must conduct compatibility studies with their specific combination of ingredients to ensure the final product remains stable, effective, and aesthetically pleasing throughout its shelf life. For instance, studies on surfactant-free cosmetic emulsions have explored the compatibility and stability of systems containing this compound with various rheological modifiers and oily phases. mdpi.com
Synergistic Effects of this compound in Multi-Component Systems
A key aspect of this compound's utility in formulation is its ability to work synergistically with other ingredients, particularly in enhancing antimicrobial performance. This allows formulators to create more effective and often milder preservative systems.
Combinatorial Antimicrobial Potentiation with Capryloyl Glycine
This compound is frequently combined with another lipoamino acid, capryloyl glycine. happi.comgoogle.com This combination has been shown to exhibit a synergistic antimicrobial effect, providing broad-spectrum protection against bacteria and fungi. quickcompany.in The potentiation of their antimicrobial activity allows for the use of lower concentrations of each individual ingredient, which can be advantageous for products intended for sensitive skin. google.com This combination is also noted for its ability to help restore the skin's acid mantle. google.comgoogle.com The blend of these two lipoglycines is effective in creating "preservative-free" claims in some formulations, as they are not classified as traditional preservatives under some regulations but still provide antimicrobial protection. quickcompany.ingoogle.com
Advanced Delivery Systems for Optimized Bioavailability
The effectiveness of an active ingredient is not solely dependent on its intrinsic properties but also on its ability to reach the target site. Advanced delivery systems are being increasingly utilized to enhance the bioavailability of cosmetic and pharmaceutical actives like this compound.
Microemulsion and Hydrogel-Based Formulations
Microemulsions are thermodynamically stable, optically isotropic systems of oil, water, and surfactant. google.com this compound, often in combination with capryloyl glycine and phenoxyethanol, has been successfully incorporated into microemulsions. google.comcosmeticsbusiness.comgoogle.com These delivery systems can enhance the solubility and skin penetration of the active ingredients, thereby improving their bioavailability and efficacy. nih.gov The small droplet size of microemulsions provides a larger surface area, which can lead to more efficient delivery of the antimicrobial agents to the skin's surface and into the stratum corneum.
Hydrogels, which are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water, are another promising delivery vehicle. While specific research on this compound in hydrogels is less documented in the provided results, hydrogel-based formulations are generally known for their ability to provide controlled release of active ingredients and offer a pleasant, non-greasy feel upon application. Given this compound's use in various topical products, its incorporation into hydrogel systems for applications like acne treatments or soothing gels is a logical formulation strategy. The development of innovative formulations, including nano-systems like nanoemulsions, is a growing trend to improve the permeability and stability of active ingredients. researchgate.net
Release Kinetics from Topical Vehicles and Membrane Permeation Studies
The efficacy of a topically applied active ingredient like this compound is fundamentally linked to its release from the carrier vehicle and its subsequent permeation through the skin's barrier layers. In vitro release testing (IVRT) and permeation studies are critical for characterizing the performance of a formulation, providing insights into how the choice of vehicle and its composition influences the bioavailability of the active compound. These studies are typically conducted using vertical diffusion cells, such as Franz diffusion cells, which allow for the measurement of the active's release from a formulation and its passage through a membrane that mimics the skin. issuu.comgoogle.com.na
While specific, publicly available research detailing the release kinetics and membrane permeation of this compound is limited, extensive studies have been conducted on the structurally analogous lipoamino acid, undecylenoyl phenylalanine . This compound, which shares the same undecylenoyl fatty acid chain but is linked to a different amino acid (phenylalanine instead of glycine), serves as an excellent scientific proxy to illustrate the principles and methodologies involved. The findings from studies on undecylenoyl phenylalanine demonstrate how formulation and membrane characteristics govern the delivery of this class of compounds.
Research Findings from an Analogous Compound: Undecylenoyl Phenylalanine
Research into undecylenoyl phenylalanine has explored its release from various semi-solid formulations, including hydrogels, macroemulsions, and microemulsions, and its permeation across different synthetic membranes. nih.gov These studies provide a detailed framework for understanding the factors that control the topical delivery of lipoamino acids.
Influence of Topical Vehicle on Release:
The type of formulation is a primary determinant of the active ingredient's release rate. In one comprehensive study, the release of undecylenoyl phenylalanine was compared across several vehicles using a Cuprophan® synthetic membrane. nih.gov A hydrogel based on carbomer demonstrated the highest and fastest release, with approximately 80% of the active compound permeating the membrane within 10 hours, reaching a plateau of around 90%. nih.gov In contrast, a hydrogel formulated with hydroxyethylcellulose showed a slower, more continuous release, reaching about 80% only after 24 hours. nih.gov Macroemulsions generally exhibited slower release rates compared to the hydrogels. nih.gov
More advanced delivery systems, such as nanostructured lipid carriers (NLCs), have also been investigated. An optimized NLC formulation loaded with undecylenoyl phenylalanine showed a biphasic release pattern, with an initial burst followed by sustained release. nih.gov Approximately 65% of the compound was released from the NLCs over 72 hours, a significantly more controlled and prolonged release compared to a conventional emulsion, from which only 23% was released in the same timeframe. nih.gov
| Vehicle Type | Key Findings | Approximate % Released (Time) | Reference |
|---|---|---|---|
| Hydrogel (Carbomer-based) | Highest and fastest release profile. | ~90% (after 10 hours) | nih.gov |
| Hydrogel (Hydroxyethylcellulose-based) | Slower, more continuous release. | ~80% (after 24 hours) | nih.gov |
| Nanostructured Lipid Carriers (NLCs) | Biphasic and sustained release. | ~65% (after 72 hours) | nih.gov |
| Conventional Emulsion | Significantly slower release than NLCs. | ~23% (after 72 hours) | nih.gov |
Influence of Membrane Type on Permeation:
The choice of membrane in diffusion cell studies is crucial, as its structure influences the permeation rate. Studies on undecylenoyl phenylalanine have utilized several types of synthetic membranes to model skin permeation. nih.gov The highest permeation was observed through a simple regenerated cellulose (B213188) membrane (Cuprophan®), with about 80% of the active released from a hydrogel passing through in 24 hours. nih.gov When a nitrocellulose membrane was used, permeation was faster initially, reaching 70% in 15 hours before leveling off. nih.gov
The slowest permeation rate was recorded with the Strat-M® membrane. nih.gov This membrane is specifically designed as a predictive model for diffusion in human skin, possessing a more complex, multi-layered structure. nih.gov The reduced permeation through Strat-M® highlights the significant barrier function that human skin presents to compounds like undecylenoyl phenylalanine. nih.gov
Further studies using ex vivo human skin confirmed the potential of advanced formulations to enhance delivery. The NLC formulation of undecylenoyl phenylalanine resulted in a significantly higher accumulation of the active in the skin (up to 88.8%) compared to both a standard emulsion (65%) and an ethanol-based solution (74.8%). nih.gov This demonstrates that a well-designed carrier can overcome the skin's barrier and improve the local concentration of the active ingredient. nih.gov
| Membrane Type | Characteristics | Permeation Findings | Reference |
|---|---|---|---|
| Cuprophan® (Regenerated Cellulose) | Simple, porous membrane. | Highest permeation (~80% in 24h). | nih.gov |
| Nitrocellulose | Porous polymer membrane. | Rapid initial permeation (~70% in 15h). | nih.gov |
| Strat-M® | Multi-layered, skin-mimetic membrane. | Slowest permeation rate, reflecting a more realistic skin barrier. | nih.gov |
Release Kinetics Modeling:
To understand the mechanism of drug release from a formulation, the experimental data is often fitted to various mathematical models. For undecylenoyl phenylalanine, the release from macroemulsions and hydroxyethylcellulose-based hydrogels was found to follow the Higuchi model. nih.govresearchgate.net This model suggests that the release is diffusion-controlled, driven by the concentration gradient. nih.gov
In contrast, the release from microemulsion-based hydrogels and carbomer-based hydrogels was best described by the Korsmeyer-Peppas model. nih.govresearchgate.net This model is often used for systems where the release mechanism is a combination of diffusion and polymer swelling or relaxation. nih.gov The ability of different models to describe the release from various formulations underscores the profound impact that vehicle composition has on the physical process of drug delivery. nih.govresearchgate.net
Safety and Toxicological Assessments of Undecylenoyl Glycine in Research
In Vitro and In Vivo Irritation Studies
Dermal Irritation and Sensitization Profiles
Table 1: Dermal Irritation and Sensitization Data for Undecylenoyl Glycine (B1666218) and Related Compounds
| Test Type | Substance | Concentration | Species | Result | Source |
|---|---|---|---|---|---|
| Skin Irritation | Undecylenoyl Glycine | Not Specified | Not Specified | Non-irritant | myskinrecipes.com |
| Skin Sensitization | This compound | Not Specified | Not Specified | Not a skin sensitizer | myskinrecipes.com |
| Skin Irritation | Sodium Lauroyl Glutamate | 5% | Guinea Pig | Some irritancy noted | cir-safety.org |
| Dermal Irritation/Sensitization | Lauryl Lysine | 45% | Not Specified | Data supported safety | cir-safety.org |
| Dermal Irritation/Sensitization | Sodium Lauroyl Glutamate | 40% | Not Specified | Data supported safety | cir-safety.org |
Ocular Irritation Assessments
Ocular irritation is a significant consideration for products containing this compound. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a substance that causes serious eye damage (H318). myskinrecipes.comnih.gov This classification is supported by multiple sources, including company notifications to the European Chemicals Agency (ECHA). nih.gov A safety data sheet specifies that it is a severe eye irritant and that contamination can result in permanent injury. myskinrecipes.com Another safety data sheet for a product containing this compound also notes that it causes serious eye damage based on studies on rabbits. knowde.com
Table 2: Ocular Irritation Data for this compound
| Hazard Statement | Classification | Finding | Source |
|---|---|---|---|
| H318 | Causes serious eye damage | Classified as causing serious eye damage | myskinrecipes.comnih.govchemicalbook.com |
| Eye Irritation | Severe eye irritant | Contamination can result in permanent injury | myskinrecipes.com |
| Serious Eye Damage/Irritation | Irritating | Based on rabbit eye test (OECD Test Guideline 405) | knowde.com |
Environmental Fate and Ecotoxicological Impact (e.g., aquatic toxicity)
Table 3: Ecotoxicological Data for this compound
| Hazard Statement | Classification | Finding | Source |
|---|---|---|---|
| H412 | Harmful to aquatic life with long lasting effects | Classified as harmful to aquatic life with long-lasting effects | myskinrecipes.comnih.govchemicalbook.com |
| Aquatic Environment | May cause long-term adverse effects | Potential for long-term harm in aquatic environments | globalso.com |
Metabolic Pathways of this compound in Biological Systems (e.g., dissociation into amino acids and fatty acids)
Upon potential absorption into biological systems, this compound is expected to be metabolized. A likely metabolic pathway involves the action of amidases, enzymes that cleave the amide bond. cir-safety.orgcir-safety.org This enzymatic action would result in the dissociation of this compound into its constituent components: the amino acid glycine and the fatty acid undecylenic acid. cir-safety.orgmyrevea.com Glycine is a fundamental building block for proteins and is involved in numerous metabolic pathways, including the synthesis of glutathione. nih.gov Undecylenic acid is a naturally occurring fatty acid. Since both glycine and fatty acids are common dietary components, their oral toxicity is not considered a significant concern, and dermal toxicity is not expected to differ substantially. cir-safety.org
Advanced Research Methodologies and Analytical Techniques in Undecylenoyl Glycine Studies
Chromatographic and Spectroscopic Methods for Characterization and Quantification
The characterization and quantification of undecylenoyl glycine (B1666218) rely on precise analytical techniques that can separate it from complex mixtures and confirm its identity and purity. High-Performance Liquid Chromatography (HPLC) is a principal method used for this purpose. researchgate.net Patent documentation describes the use of HPLC analysis to determine the ratio of N-undecylenoyl glycine to other lipidated glycines, such as N-capryloyl glycine, in a mixture after synthesis. google.com While specific HPLC methods for undecylenoyl glycine are often proprietary, general methods for amino acid analysis are well-established. These often involve pre-column derivatization to enhance detection, for instance, using reagents like o-phthalate aldehyde (OPA) or N-(9-fluoroenyl)methoxy-carbonyl (FMOC). spectroscopyonline.com Detection is commonly performed using UV-Vis detectors. spectroscopyonline.com
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer enhanced sensitivity and specificity for both identification and quantification. nii.ac.jplcms.cz These methods are capable of directly analyzing amino acids without derivatization by using specialized columns. lcms.cz For glycine and other amino acids that show low peak intensity in Multiple Reaction Monitoring (MRM) mode, Selected Ion Monitoring (SIM) mode can be used to improve detection sensitivity at low concentrations. lcms.cz Computational tools can predict the collision cross section (CCS) values for different adducts of this compound, such as [M+H]+ and [M+Na]+, which aids in its identification via mass spectrometry. uni.lu
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for structural elucidation. researchgate.netspectralservice.de While specific NMR data for this compound is not widely published, 1H NMR and 13C NMR are standard techniques used to characterize related amino acid and fatty acid derivatives. spectralservice.deutexas.edu For instance, NMR is used to confirm the structure of synthesized esters of undecylenic acid by demonstrating the incorporation of the fatty acid residue into a backbone molecule. researchgate.net
Table 1: Chromatographic and Spectroscopic Techniques for this compound Analysis
| Technique | Application | Key Findings/Principles | References |
| HPLC | Quantification & Purity | Used to analyze mixtures of lipidated glycines; can be combined with derivatization for enhanced UV detection. | researchgate.netgoogle.comspectroscopyonline.com |
| LC-MS/MS | Identification & Quantification | Allows for direct, sensitive analysis without derivatization; combined MRM and SIM modes enhance detection of low-intensity compounds. | nii.ac.jplcms.cz |
| NMR | Structural Elucidation | Confirms the covalent structure of molecules by analyzing the magnetic properties of atomic nuclei; used to verify the synthesis of related esters. | researchgate.netspectralservice.deutexas.edu |
| Mass Spectrometry (MS) | Identification | Provides mass-to-charge ratio data; predicted Collision Cross Section (CCS) values aid in compound identification. | uni.lu |
Microbiological Assays and In Situ Testing for Bioactivity Assessment
To evaluate the well-documented antimicrobial and antifungal properties of this compound, researchers utilize a variety of standardized microbiological assays. microbialtec.comsmolecule.comincibeauty.com These tests are designed to determine the compound's efficacy against specific microorganisms relevant to skin and hair conditions, such as those responsible for acne, dandruff, and body odor. atamanchemicals.comsmolecule.comseppic.com
A fundamental method is the determination of the Minimum Inhibitory Concentration (MIC). google.com The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. google.com Broth microdilution methods, such as the M27-A2 protocol from the Clinical and Laboratory Standards Institute (CLSI) for yeasts, are standard procedures for determining MIC values and ensuring reproducible results. scielo.br Agar diffusion methods, like the disk diffusion test, are also employed where the zone of inhibition around a disk impregnated with the test compound indicates its antimicrobial activity. scielo.br
Studies have demonstrated the effectiveness of this compound against various microbes. It shows activity against Propionibacterium acnes, a bacterium implicated in acne, and Malassezia yeasts (formerly Pityrosporum ovale), which are linked to dandruff. atamanchemicals.comsmolecule.com In situ and in-vivo tests provide evidence of its performance in a final formulation. For example, an in-vivo study on human volunteers with dandruff demonstrated the anti-dandruff efficacy of a lotion containing this compound. specialchem.com After 28 days of treatment, a significant reduction in scales was observed, and a majority of volunteers noted an improvement in their scalp condition. specialchem.com
Table 2: Microbiological and In Situ Bioactivity Assays
| Assay Type | Purpose | Target Microorganisms/Conditions | Key Findings | References |
| Minimum Inhibitory Concentration (MIC) | To determine the lowest concentration that inhibits microbial growth. | Bacteria (e.g., P. acnes), Yeasts (e.g., Malassezia sp.) | Establishes the potency of the compound against specific microbes. | smolecule.comgoogle.comscielo.br |
| Agar Diffusion/Dilution | To assess antimicrobial activity qualitatively and quantitatively. | Various bacteria and fungi. | Provides evidence of antimicrobial spectrum and efficacy. | scielo.br |
| In-Vivo Clinical Testing | To evaluate efficacy in a real-world application. | Dandruff, Body Odor | A lotion with this compound reduced scales by 55% in 28 days; effective as a deodorant active for up to 24 hours. | atamanchemicals.comspecialchem.com |
Molecular Biology Techniques for Pathway Elucidation (e.g., gene expression analysis)
Understanding the precise mechanism by which this compound exerts its biological effects requires investigation at the molecular level. While specific gene expression studies on this compound are not extensively published, its known inhibitory action on enzymes like 5-alpha reductase provides a clear target for molecular analysis. atamanchemicals.com 5-alpha reductase is involved in sebum production, and its inhibition helps control oily skin. atamanchemicals.com
Molecular biology techniques such as gene expression analysis are standard tools for elucidating such pathways. nih.gov For example, researchers could use Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR) to measure changes in the messenger RNA (mRNA) levels of the gene encoding 5-alpha reductase in sebocytes treated with this compound. embrapa.br A significant decrease in mRNA levels would suggest that the compound acts by downregulating the gene's expression.
Furthermore, broader, unbiased approaches like transcriptome analysis using RNA-sequencing could reveal the full spectrum of genes affected by this compound in skin cells or target microbes. thejaps.org.pk This could uncover previously unknown mechanisms of action or secondary effects. For instance, such analysis could determine if the compound alters the expression of genes involved in microbial cell wall synthesis, metabolic pathways, or virulence factors, providing a deeper understanding of its antimicrobial properties. nih.govgoogleapis.com
Table 3: Potential Molecular Biology Techniques in this compound Research
| Technique | Potential Application | Information Yielded | References |
| RT-qPCR | Quantify expression of specific target genes (e.g., 5-alpha reductase). | Confirms up- or down-regulation of a specific gene in response to treatment. | embrapa.br |
| RNA-Sequencing | Genome-wide transcriptome analysis of treated cells or microbes. | Provides an unbiased view of all genes whose expression is altered, revealing primary and secondary effects. | nih.govthejaps.org.pk |
| Enzyme Activity Assays | Directly measure the inhibitory effect on target enzymes. | Quantifies the direct impact on protein function (e.g., 5-alpha reductase activity). | atamanchemicals.com |
Computational Modeling and In Silico Predictions for this compound Interactions
Computational chemistry and molecular modeling offer powerful predictive tools for studying how this compound interacts with biological targets. researchgate.net These in silico methods can guide laboratory research by identifying likely protein targets and predicting binding affinities, saving significant time and resources.
Molecular docking is a key technique in this field. researchgate.net It involves predicting the preferred orientation of a ligand (this compound) when bound to a target protein to form a stable complex. researchgate.net For example, a 3D model of the 5-alpha reductase enzyme could be used to dock this compound into its active site. The results of such a simulation would predict the binding energy and the specific amino acid residues involved in the interaction, offering a hypothesis for its inhibitory mechanism.
These computational approaches are not limited to enzyme inhibition. They can also be used to predict interactions with microbial proteins that are essential for survival, potentially explaining its antimicrobial activity. Deep learning and novel diffusion models are emerging as powerful alternatives to traditional docking methods, promising to improve the speed and accuracy of predicting these complex interactions. researchgate.net In addition to docking, other computational methods can predict physicochemical properties relevant to bioavailability and formulation, complementing experimental data. uni.lu
Table 4: Computational and In Silico Methodologies
| Methodology | Application | Predicted Outcomes | References |
| Molecular Docking | Predict binding of this compound to protein targets (e.g., 5-alpha reductase). | Binding affinity, binding pose, key interacting amino acid residues. | researchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity based on chemical structure. | Aquatic toxicity, potential for skin sensitization. | mdpi.com |
| Collision Cross Section (CCS) Prediction | Predict physicochemical properties for mass spectrometry. | CCS values for different ionized forms of the molecule, aiding in its identification. | uni.lu |
Future Research Directions and Translational Perspectives for Undecylenoyl Glycine
Exploration of Novel Biotechnological and Pharmaceutical Applications
The established antimicrobial and anti-inflammatory characteristics of Undecylenoyl Glycine (B1666218) serve as a foundation for its exploration in new therapeutic areas. datahorizzonresearch.commade-in-china.com Current research supports its efficacy against microbes implicated in common skin and scalp conditions, such as acne and dandruff. seppic.comsmolecule.com However, its potential extends beyond these applications.
Future pharmaceutical research could investigate its role in:
Antimicrobial Wound Dressings: The compound's ability to inhibit microbial growth could be leveraged in the development of advanced wound care products, potentially reducing infection rates and supporting the healing process. datahorizzonresearch.commarketresearchintellect.com
Dermatological Preparations for Chronic Conditions: Its dermo-protective qualities and ability to help restore the skin's natural acid mantle suggest a therapeutic benefit for chronic inflammatory skin conditions beyond acne, such as atopic dermatitis or rosacea, where microbial balance and barrier function are compromised. seppic.comgoogle.com
Medical Device Coatings: As a biofilm-inhibiting agent, Undecylenoyl Glycine could be explored as a coating for medical devices to prevent the formation of pathogenic microbial communities.
Synergistic Antimicrobial Formulations: Research has noted the synergistic effects of combining this compound with other compounds like Capryloyl Glycine to enhance preservative systems. happi.com Further investigation into combinations with other natural or synthetic antimicrobial agents could lead to potent, broad-spectrum preservative systems that reduce reliance on traditional, more controversial preservatives. google.comocl-journal.orgresearchgate.netocl-journal.org
The expansion into these areas is supported by a growing market for specialized medical and pharmaceutical applications. datahorizzonresearch.com
Table 1: Current and Potential Pharmaceutical Applications of this compound
| Application Area | Current Use/Proven Action | Potential Future Application | Rationale |
|---|---|---|---|
| Dermatology | Anti-acne, Anti-dandruff, Sebum regulation atamanchemicals.comseppic.com | Adjunctive therapy for atopic dermatitis, rosacea | Anti-inflammatory and skin acid mantle restoring properties seppic.comgoogle.com |
| Wound Care | Not established | Antimicrobial wound dressings datahorizzonresearch.commarketresearchintellect.com | Broad-spectrum antimicrobial activity atamanchemicals.comcosmileeurope.eu |
| Medical Devices | Not established | Anti-biofilm coatings | Inhibits proliferation of germs seppic.com |
| Pharmaceutics | Preservative booster ocl-journal.orgresearchgate.netocl-journal.org | Component of novel synergistic antimicrobial systems | Known synergistic activity with other lipoamino acids happi.com |
Long-Term Efficacy and Sustained Release Studies for Chronic Conditions
While this compound is used in formulations for conditions like acne-prone skin and dandruff, most efficacy data is based on short-term studies, such as 28-day anti-dandruff trials. specialchem.com Chronic conditions, by their nature, require long-term management. Therefore, a significant future research avenue is the execution of longitudinal studies to confirm the sustained efficacy and benefits of this compound over extended periods.
Key research questions to be addressed include:
Does the long-term application of this compound maintain its sebum-regulating and antimicrobial effects without leading to microbial resistance?
How does continuous use affect the skin microbiome and the integrity of the skin's acid mantle over months or years? google.com
Can it prevent the recurrence of dandruff or acne flare-ups with consistent use?
To support long-term treatment, the development of sustained-release formulations is a critical translational perspective. Lipoamino acids can be incorporated into various formulation types, including creams and gels. seppic.com Future work could focus on encapsulating this compound in delivery systems like liposomes or polymeric matrices. These technologies could provide a gradual release of the active ingredient, maintaining its effective concentration on the skin or scalp for an extended duration, improving patient compliance, and potentially enhancing its therapeutic outcome for chronic conditions.
Comparative Efficacy and Safety Research with Emerging Antimicrobial Agents
The search for novel antimicrobial agents is a global health priority, driven by the challenge of antimicrobial resistance. mdpi.commdpi.com While this compound is positioned as a safer alternative to older preservatives like formaldehyde-releasers, there is a lack of direct comparative data against new and emerging antimicrobial agents. google.com Future research should include head-to-head studies to benchmark its performance.
These comparative studies should evaluate:
Antimicrobial Spectrum and Potency: Comparing the minimum inhibitory concentrations (MICs) of this compound against those of new synthetic antibiotics, antimicrobial peptides, or other plant-derived biocides for relevant pathogens. frontiersin.orgmdpi.com
Mechanism of Action: Investigating whether its mechanism, which includes inhibiting enzymes like 5-alpha reductase and disrupting microbial proliferation, offers advantages over newer agents that may have different cellular targets. atamanchemicals.com
Impact on Skin Microbiome: Assessing the selectivity of this compound, specifically its ability to target pathogenic microbes while preserving the beneficial commensal flora, in comparison to broad-spectrum emerging antimicrobials.
Such research is essential to properly position this compound within the modern therapeutic arsenal (B13267) and to provide clinicians and formulators with the evidence needed to select the most appropriate agent. nih.gov
Table 2: Proposed Framework for Comparative Antimicrobial Research
| Parameter | This compound | Emerging Antimicrobial Agent (Example) | Desired Outcome/Justification |
|---|---|---|---|
| Efficacy | Determine MIC against P. acnes, M. furfur smolecule.com | Determine MIC of novel peptide/phytochemical | Direct comparison of potency |
| Selectivity | Analyze impact on S. epidermidis (beneficial) | Analyze impact on S. epidermidis | Demonstrate preservation of healthy skin microbiome |
| Anti-inflammatory | Measure reduction of inflammatory markers | Measure reduction of inflammatory markers | Evaluate secondary benefits beyond antimicrobial action |
| Resistance | Conduct serial passage studies | Conduct serial passage studies | Assess the long-term viability and risk of resistance development |
Potential in Synthetic Biology for Derivatized Amino Acid Production
This compound is a foundational example of a derivatized amino acid, created by acylating glycine with undecylenic acid. smolecule.com This structure gives it unique amphiphilic properties, allowing it to function as both an active ingredient and a formulation aid. smolecule.comseppic.com The field of synthetic biology offers powerful tools to expand upon this concept.
Future research could employ synthetic biology platforms to:
Create Novel Lipoamino Acids: By combining different fatty acid chains (of varying lengths, saturations, or functionalities) with a wide range of amino acids (beyond glycine to include others like phenylalanine or leucine), a vast library of new derivatized compounds can be generated. seppic.comresearchgate.net
Optimize Bioactivity: Genetic engineering of microbial chassis could be used to produce these novel lipoamino acids with enhanced specificity, greater potency, or improved stability. For instance, a derivative could be designed for higher efficacy against a specific resistant bacterial strain.
Improve Sustainability: Biotechnological production methods, such as fermentation in engineered microorganisms, could offer a more sustainable and scalable alternative to traditional chemical synthesis routes for producing this compound and its future derivatives. frontiersin.org
The analysis and quantification of these new derivatized amino acids would be crucial, requiring advanced analytical methods like LC-MS/MS to resolve and characterize the novel structures. nih.govnih.gov
Development of Smart Delivery Systems Responsive to Skin Conditions
A key limitation of some this compound applications is pH dependency; its efficacy can be reduced in alkaline environments as it converts to its salt form. google.com This property, however, can be transformed from a limitation into an advantage through the development of "smart" delivery systems.
Future translational research could focus on creating formulations that respond to specific physiological triggers on the skin:
pH-Responsive Systems: Designing delivery vehicles (e.g., hydrogels, microcapsules) that release this compound preferentially in acidic environments. Since healthy skin has an acidic pH, while inflamed or infected skin can become more alkaline, such a system could target the release of the active ingredient to areas where it is most needed, while maintaining its acidic, more effective form. google.com
Enzyme-Responsive Carriers: Developing carriers that release their payload in the presence of specific bacterial enzymes, such as lipases produced by Propionibacterium acnes. This would enable highly targeted treatment of acne lesions.
Temperature-Sensitive Formulations: For conditions involving inflammation and elevated skin temperature, thermo-responsive polymers could be engineered to release this compound as the local temperature rises.
These advanced delivery systems would not only enhance the efficacy of this compound but also represent a significant step towards personalized skincare and dermatological treatments. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
